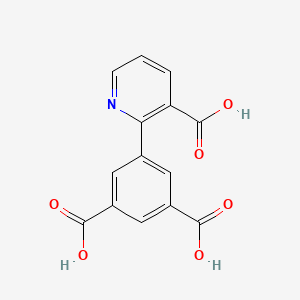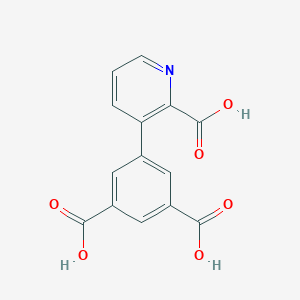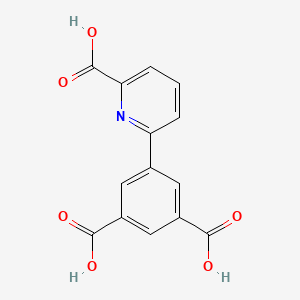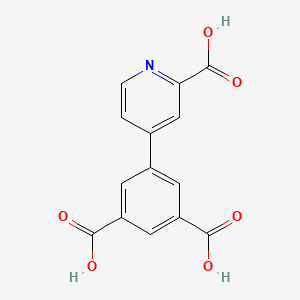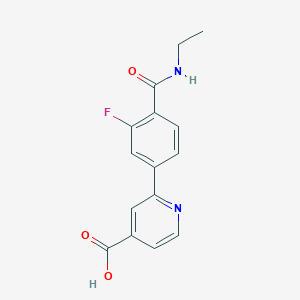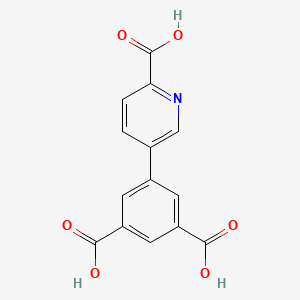
5-(3,5-Dicarboxyphenyl)picolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,5-Dicarboxyphenyl)picolinic acid is a derivative of picolinic acid, which is an organic compound with the formula C5H4NCOOH . It is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position . It is an isomer of nicotinic acid and isonicotinic acid, which have the carboxyl side chain at the 3- and 4-positions, respectively .
Synthesis Analysis
The synthesis of this compound involves the use of a novel tricarboxylic acid block with phthalate and picolinate functionalities for the aqueous-medium assembly of new coordination compounds . A new metal–organic framework (MOF), [Eu2 (HBDPP)2 (H2O)2 (DMF)2] (H2O)2 (H4BDPP = 3,5-bis (3,5-dicarboxylphenyl) pyridine; DMF = N,N-dimethylformamide) (Eu-MOF), has been successfully synthesized under solvothermal conditions .Molecular Structure Analysis
The molecular structure of this compound is complex. In the Eu-MOF, a 1D chain was formed by the adjacent Eu2 (COO)24+ dinuclear cluster and HBDPP3−, and further connected by HBDPP3− to form an infinitely extended 3D structure .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve the formation of coordination compounds . The compound has been used in the aqueous-medium assembly of seven new coordination compounds .Physical and Chemical Properties Analysis
Picolinic acid, from which this compound is derived, is a white solid that is soluble in water . It has a molar mass of 123.111 g·mol −1 .作用机制
Target of Action
The primary target of 5-(3,5-Dicarboxyphenyl)picolinic acid is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular functions, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
this compound works by binding to Zinc Finger Proteins (ZFPs). This binding changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction with ZFPs is the key to its anti-infective and immunomodulatory properties .
Biochemical Pathways
The compound’s interaction with ZFPs affects the pathways involved in viral replication and packaging, as well as normal cell homeostatic functions . The disruption of zinc binding in ZFPs can lead to the inhibition of these pathways .
Result of Action
The binding of this compound to ZFPs and the subsequent disruption of zinc binding leads to the inhibition of ZFP function . This results in the compound’s anti-infective and immunomodulatory effects . It has been shown to have anti-viral properties both in vitro and in vivo .
安全和危害
未来方向
生化分析
Biochemical Properties
5-(3,5-Dicarboxyphenyl)picolinic acid, 95%, plays a crucial role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a broad-spectrum inhibitor of enveloped virus entry by targeting viral-cellular membrane fusion . This interaction is primarily due to its ability to compromise viral membrane integrity and interfere with cellular endocytosis. Additionally, this compound, 95%, can form coordination compounds with metals such as manganese, nickel, copper, and zinc, which further enhances its biochemical properties .
Cellular Effects
The effects of this compound, 95%, on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been demonstrated to exhibit antiviral activity against SARS-CoV-2 and influenza A virus in pre-clinical animal models by inhibiting membrane fusion events during viral entry . This compound also affects cellular metabolism by interacting with metabolic pathways and influencing metabolite levels .
Molecular Mechanism
At the molecular level, this compound, 95%, exerts its effects through several mechanisms. It binds to biomolecules, inhibiting or activating enzymes, and altering gene expression. The compound’s ability to inhibit viral entry is primarily due to its interaction with viral and cellular membranes, which prevents the fusion necessary for viral infection . Additionally, its coordination with metal ions can lead to the formation of stable complexes that influence various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound, 95%, can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as being kept in a cool, dry place . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained antiviral activity, indicating its potential for prolonged use in research .
Dosage Effects in Animal Models
The effects of this compound, 95%, vary with different dosages in animal models. At lower doses, it exhibits significant antiviral activity without adverse effects. At higher doses, there may be toxic or adverse effects observed. For instance, in the murine BALB/c model, the compound showed promising antiviral activity against influenza A virus without significant toxicity . It is essential to determine the optimal dosage to maximize its benefits while minimizing potential risks.
Metabolic Pathways
This compound, 95%, is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been used in the metabolic engineering of Escherichia coli for the production of 5-aminolevulinic acid, demonstrating its role in modifying metabolic pathways . The compound’s interaction with metal ions also plays a significant role in its metabolic functions .
Transport and Distribution
The transport and distribution of this compound, 95%, within cells and tissues are facilitated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in various cellular compartments. For instance, its ability to form coordination compounds with metals can affect its distribution and activity within the cell . Understanding these transport mechanisms is crucial for optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of this compound, 95%, is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. For example, its interaction with viral and cellular membranes suggests its localization at the membrane level, where it can exert its antiviral effects
属性
IUPAC Name |
5-(6-carboxypyridin-3-yl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO6/c16-12(17)9-3-8(4-10(5-9)13(18)19)7-1-2-11(14(20)21)15-6-7/h1-6H,(H,16,17)(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJYQEUMYJIICH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




